molecular formula C6H6O5 B019226 2,5-Dioxooxolan-3-YL acetate CAS No. 24766-96-9

2,5-Dioxooxolan-3-YL acetate

Cat. No. B019226
CAS RN: 24766-96-9
M. Wt: 158.11 g/mol
InChI Key: SSWJHSASZZAIAU-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of 2,5-dioxooxolan-3-yl acetate-like compounds often involves catalyzed rearrangement and ring-closure reactions. For example, the gold(I) catalyzed rearrangement of 5-en-2-yn-1-yl acetates into acetoxy bicyclo[3.1.0]hexenes illustrates a method for generating structurally complex dioxolanes through catalyzed isomerization steps. These products can further transform, showcasing the versatility of dioxolane synthesis strategies (Buzas & Gagosz, 2006).

Molecular Structure Analysis

The molecular structure of dioxolanes, including 2,5-dioxooxolan-3-yl acetate, is characterized by their cyclic acetal framework, which significantly influences their chemical behavior and reactivity. The presence of oxygen atoms within the ring structure imparts unique electronic properties, affecting the compound's reactivity towards nucleophiles and electrophiles. Computational studies and NMR spectroscopy are commonly employed to elucidate the configuration and conformation of dioxolanes, aiding in the understanding of their chemical behavior (Cetinkaya, Schuchmann, & Sonntag, 1978).

Chemical Reactions and Properties

Dioxolanes undergo a variety of chemical reactions, including ring-opening, fragmentation, and cycloaddition reactions, which can be exploited in synthetic organic chemistry. The photolysis of dioxolanes, for example, leads to cleavage and rearrangement reactions that provide access to a range of functionalized compounds. These reactions are influenced by the substituents on the dioxolane ring and the reaction conditions, such as temperature and solvent (Doyle et al., 1997).

Scientific Research Applications

  • Photolysis of 1,3-dioxolan and its derivatives produces various compounds such as acetone, propyl acetate, ethylene, acetaldehyde, methyl acetate, and ethylene oxide. This process has potential applications in chemical synthesis and environmental studies (Çetinkaya, Schuchmann, & Sonntag, 1978).

  • Asymmetric synthesis of 1,2-dioxolane-3-acetic acids, as described in a study, enables the configurational assignment of plakinic acid A, an incompletely characterized natural product. This has implications in natural product chemistry and pharmaceutical development (Dai, Trullinger, Liu, & Dussault, 2006).

  • The synthesis of poly(1,3-dioxolane) (PDXL) with high tensile strength and easy chemical recycling to monomer offers a promising candidate for a sustainable circular plastic economy. This study indicates potential applications in materials science, particularly in the development of sustainable plastics (Abel, Snyder, & Coates, 2021).

  • Investigations on heterogeneously catalyzed condensations of glycerol to cyclic acetals show the production of novel platform chemicals, like [1,3]dioxan-5-ols and [1,3]dioxolan-4-yl-methanols. These findings have potential applications in the synthesis of bio-based chemicals and sustainable industrial processes (Deutsch, Martin, & Lieske, 2007).

  • In pharmacological research, chiral dioxolane inhibitors have shown comparable or superior potency to other inhibitors and demonstrate potential for clinical evaluation. This is significant in the development of new pharmaceuticals and therapeutic agents (Crawley & Briggs, 1995).

  • The combination of hydroformylation and biocatalysis technologies has been used for the synthesis of key intermediates in angiotension-I converting enzyme and neutral endopeptidase inhibitors. This interdisciplinary approach has implications in synthetic chemistry and drug development (Cobley et al., 2011).

Safety And Hazards

The safety information for “2,5-Dioxooxolan-3-YL acetate” indicates that it may cause skin irritation, eye irritation, and respiratory irritation . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

(2,5-dioxooxolan-3-yl) acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H6O5/c1-3(7)10-4-2-5(8)11-6(4)9/h4H,2H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSWJHSASZZAIAU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)OC1CC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50337171
Record name 2,5-Dioxooxolan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

158.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,5-Dioxooxolan-3-YL acetate

CAS RN

24766-96-9
Record name 2,5-Dioxooxolan-3-yl acetate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50337171
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

250 g (1.86 mole) of malic acid are dissolved in 500 ml of acetic anhydride and a further 1 ml of concentrated sulphuric acid is added thereto. The mixture is then heated at 140° C. for four hours. Finally, it is concentrated in vacuo and the residue is fractionally distilled. 2-acetoxysuccinic acid anhydride is obtained in a 60% yield. Boiling point at 0.01 torr: 108° to 113° C.; melting point: 56° C.
Quantity
250 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step One
Quantity
1 mL
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
2
Citations
X Wang, J Wu, X Liu, X Qiu, L Cao… - ACS Applied Materials & …, 2022 - ACS Publications
β-Cyclodextrin covalent organic frameworks (β-CD COFs) show great potential in enantioseparation due to their uniformly distributed chiral recognition sites and good chemical stability. …
Number of citations: 17 pubs.acs.org
B Sinkó, M Pálfi, S Béni, J Kökösi, K Takács-Novák - Molecules, 2010 - mdpi.com
Ceramides play a crucial role in the barrier function of the skin as well as in transmembrane signaling. In this study long aliphatic chain tartaric acid diamides able to replace ceramides …
Number of citations: 18 www.mdpi.com

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